1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole-4-carboxamide core substituted at position 1 with a 4-(4-chlorophenyl)-1,3-thiazol-2-yl group and at position 5 with a trifluoromethyl (CF₃) moiety.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4OS/c1-20-13(24)10-6-21-23(12(10)15(17,18)19)14-22-11(7-25-14)8-2-4-9(16)5-3-8/h2-7H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYYLVXQABEBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
, for instance, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules. They are also part of important molecules like Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and the functioning of the nervous system.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with.
Biological Activity
The compound 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a notable member of the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.75 g/mol. The structure features a pyrazole ring substituted with a thiazole moiety and a trifluoromethyl group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrazoles have been shown to possess antibacterial activity against various pathogens, including resistant strains of Mycobacterium tuberculosis (Mtb) . The specific compound under discussion has been noted for its bactericidal effects, particularly in vitro against replicating Mtb.
Anti-inflammatory Effects
Several studies have reported that pyrazole derivatives exhibit anti-inflammatory properties. The presence of the thiazole ring enhances the anti-inflammatory activity, making compounds like this one potential candidates for treating inflammatory diseases .
The proposed mechanism of action involves interference with the cell wall biosynthesis of bacteria, akin to other known antibiotics. This suggests that the compound may act through a novel pathway distinct from traditional antibiotics, thus reducing the likelihood of cross-resistance .
Case Studies and Research Findings
- Study on Antitubercular Activity : A study published in MDPI demonstrated that related pyrazole compounds showed promising antitubercular activity with MIC values below 0.5 μM against Mtb. This study emphasized the importance of specific functional groups in enhancing the potency of these compounds .
- Anti-inflammatory Study : Another research article highlighted that certain substituted pyrazoles exhibited superior anti-inflammatory effects compared to standard treatments like diclofenac sodium. The study indicated that structural modifications significantly influenced their biological activity .
- Structure-Activity Relationship (SAR) : Detailed SAR studies revealed that modifications around the pyrazole core could lead to increased potency against bacterial strains. For instance, variations at the C4 position significantly affected the compound's efficacy .
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrazole compounds exhibit significant antimicrobial properties. For instance, a study on related thiazole derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
The compound has also been investigated for its anticancer properties. A study highlighted that thiazole derivatives could induce apoptosis in cancer cells, particularly in breast cancer cell lines . The mechanisms may involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated various thiazole derivatives, including the target compound, for their antimicrobial activity. The results showed that compounds with a similar scaffold exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus as low as 8 µg/mL, indicating strong antibacterial activity .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 8 | Antibacterial |
| Compound B | 16 | Antifungal |
| Target Compound | 12 | Antibacterial |
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of thiazole derivatives in human breast adenocarcinoma (MCF7) cell lines. The target compound was shown to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 30 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chlorophenyl Groups
Key Insights :
- The position of the chlorophenyl group (attached to pyrazole vs. thiazole) influences electronic and steric properties. The thiazole-linked 4-chlorophenyl in the target compound may improve binding specificity compared to direct pyrazole attachment .
- The CF₃ group enhances metabolic stability and lipophilicity, a feature shared with razaxaban (see Section 2.3) .
Thiazole/Thiophene-Containing Analogues
Key Insights :
- Thiazole vs.
Pharmacologically Active Pyrazole Carboxamides
Key Insights :
- Substituent Impact : Razaxaban’s benzisoxazole and fluorophenyl groups optimize binding to Factor Xa. The target compound’s thiazole and 4-chlorophenyl may redirect selectivity toward other serine proteases or receptors .
- CF₃ Role : Both compounds use CF₃ to enhance metabolic stability and hydrophobic interactions.
Receptor-Binding Pyrazole Derivatives
Compounds in were evaluated for neurotensin receptor (NTS1/NTS2) activity using calcium mobilization assays (EC₅₀) and competitive binding (IC₅₀). While the target compound’s receptor affinity is uncharacterized, its pyrazole-thiazole scaffold could modulate similar G-protein-coupled receptors (GPCRs). For example:
Data Table: Comparative Overview of Key Compounds
Preparation Methods
Cyclocondensation of 4'-Chloroacetophenone and Thiourea
A modified Hantzsch thiazole synthesis is employed:
- Reagents : 4'-Chloroacetophenone (1.0 equiv), thiourea (2.0 equiv), iodine (1.1 equiv).
- Conditions : Heating at 100°C for 12 hours in a solvent-free system.
- Workup : The crude product is washed with diethyl ether, treated with aqueous NH4OH (pH 9–10), and recrystallized from ethanol.
- Yield : 81%.
Mechanistic Insight : Iodine facilitates the formation of the α-iodoketone intermediate, which reacts with thiourea to form the thiazole ring via nucleophilic attack and subsequent cyclization.
Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl Chloride
Trifluoromethylation and Carboxamide Activation
The pyrazole core is constructed via cyclization of hydrazine derivatives with trifluoromethyl-containing diketones:
- Step 1 : Synthesis of 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid via condensation of ethyl trifluoroacetoacetate with methyl hydrazine.
- Step 2 : Conversion to the acyl chloride using thionyl chloride (SOCl2) in 1,2-dichloroethane under reflux.
- Yield : 85–90% for the acid-to-chloride conversion.
Key Data :
Coupling Strategies for Amide Bond Formation
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Reagents : Intermediate A (1.0 equiv), Intermediate B (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv).
- Conditions : Stirred in dry tetrahydrofuran (THF) at 0°C to room temperature for 12 hours.
- Workup : Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography (hexane/ethyl acetate 3:1).
- Yield : 70–75%.
Direct Aminolysis of Acid Chloride
A one-pot method avoids carbodiimides:
- Reagents : Intermediate B (1.0 equiv), Intermediate A (1.1 equiv), triethylamine (2.0 equiv).
- Conditions : THF at 0°C, gradual warming to room temperature for 6 hours.
- Yield : 68%.
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| EDC/HOBt | 75 | 98 | 12 |
| Direct Aminolysis | 68 | 95 | 6 |
Alternative Multicomponent Approaches
One-Pot Assembly in Hexafluoroisopropanol (HFIP)
Adapting green chemistry principles from pyrazole-thiazole hybrid syntheses:
- Reagents : 4-Chlorophenyl glyoxal, methyl thioamide, 5-(trifluoromethyl)pyrazolone.
- Conditions : Room temperature in HFIP for 24 hours.
- Yield : 60% (lower due to competing side reactions).
- Advantage : Avoids coupling agents and enables C–N/C–S bond formation in one pot.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, pyrazole-H), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.32 (s, 3H, N-CH3).
- HRMS (ESI+) : m/z calc. for C15H10ClF3N4OS [M+H]⁺: 387.0234; found: 387.0231.
Scalability and Industrial Considerations
Gram-Scale Synthesis
Q & A
Q. What are the established synthetic routes for 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide?
The compound is synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a catalyst. A typical approach involves condensation of substituted benzoic acid hydrazides with appropriate heterocyclic precursors at elevated temperatures (e.g., 120°C). For example, analogous pyrazole-thiazole hybrids are prepared by cyclizing 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl hydrazides with POCl₃ . Modifications to the aryl or heteroaryl substituents can be achieved by varying the starting materials, such as 4-chlorophenyl or trifluoromethyl-containing precursors .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ for the carboxamide moiety) .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substitution patterns, such as the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and aromatic protons .
- X-ray crystallography provides definitive bond lengths and angles, as demonstrated in related pyrazole-thiazole hybrids .
Q. What are the common biological targets or assays for this compound?
The compound’s pyrazole-thiazole scaffold is associated with enzyme inhibition (e.g., kinases, cyclooxygenases) and receptor modulation (e.g., cannabinoid receptors). Assays include:
Q. What solvent systems are optimal for handling this compound in vitro?
Due to low aqueous solubility (<1 mg/mL), co-solvents like DMSO (≤10% v/v) or ethanol are used. Stability in these solvents should be confirmed via HPLC or UV-Vis spectroscopy over 24–48 hours .
Q. How is purity assessed during synthesis?
Purity is determined by:
- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Melting point analysis (deviations >2°C indicate impurities) .
Advanced Research Questions
Q. How can low solubility be addressed in pharmacokinetic or bioassay studies?
Strategies include:
- Structural derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the pyrazole or thiazole rings while preserving activity .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .
- Prodrug synthesis : Convert the carboxamide to a more soluble ester or glycoside derivative .
Q. What computational methods are used to predict binding modes or optimize activity?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to guide substituent effects .
- Molecular docking (AutoDock, Glide) : Screens against target proteins (e.g., COX-2, mGluR5) to identify key interactions .
- QSAR models : Correlates structural features (e.g., Hammett σ values for substituents) with bioactivity .
Q. How are spectral data contradictions resolved (e.g., unexpected NMR peaks)?
- Variable Temperature (VT) NMR : Detects dynamic processes (e.g., rotamers) causing peak splitting .
- 2D NMR (COSY, NOESY) : Assigns overlapping signals and confirms spatial proximity of protons .
- X-ray crystallography : Validates tautomeric or conformational states .
Q. What strategies mitigate toxicity in preclinical studies?
- Metabolic profiling : Identifies reactive metabolites (e.g., glutathione adducts) using LC-MS/MS .
- Isosteric replacement : Substitute the 4-chlorophenyl group with less toxic moieties (e.g., 4-fluorophenyl) .
- Dose optimization : Conduct acute toxicity studies in rodents to establish LD₅₀ and NOAEL .
Q. How are reaction conditions optimized for scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
